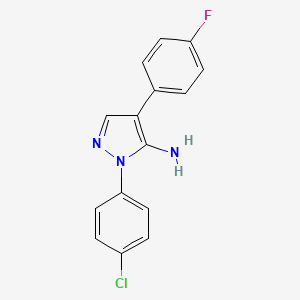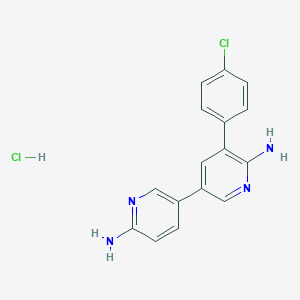
1,2,7,7a-tetrahydro-3H-pyrrolizin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,7,7a-Tetrahidro-3H-pirrolizin-3-ona: es un compuesto orgánico heterocíclico que pertenece a la familia de la pirrolizina. Este compuesto se caracteriza por una estructura bicíclica que consiste en un anillo de pirrol fusionado a un anillo de piperidina. Es conocido por sus propiedades insecticidas y se ha aislado de diversas fuentes microbianas, incluido Streptomyces griseus .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La 1,2,7,7a-tetrahidro-3H-pirrolizin-3-ona se puede sintetizar mediante fermentación microbiana. El compuesto se ha aislado de cultivos agitados de Streptomyces griseus. El proceso de fermentación implica el crecimiento del microorganismo de forma aeróbica a 28 °C durante cuatro días en un medio que contiene almidón, harina de soja, solubles de destilería, melaza y carbonato de calcio. El filtrado del cultivo se liofiliza y se extrae con una mezcla de acetato de etilo, metanol y acetona (4:1:4). Los compuestos se aíslan mediante cromatografía en columna y se purifican mediante cromatografía en capa fina preparativa .
Métodos de producción industrial: La producción industrial de 1,2,7,7a-tetrahidro-3H-pirrolizin-3-ona sigue procesos de fermentación microbiana similares, con optimización para la producción a gran escala. El uso de biorreactores y condiciones de fermentación controladas garantiza un rendimiento y una pureza constantes del compuesto.
Análisis De Reacciones Químicas
Tipos de reacciones: La 1,2,7,7a-tetrahidro-3H-pirrolizin-3-ona se somete a diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar cetonas o ácidos carboxílicos correspondientes.
Reducción: Las reacciones de reducción pueden convertir el compuesto en sus alcoholes o aminas correspondientes.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleófila, en las que los grupos funcionales son reemplazados por nucleófilos.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio e hidruro de sodio y boro.
Sustitución: Los nucleófilos como los iones hidróxido, los iones alcóxido y las aminas se utilizan comúnmente.
Productos principales:
Oxidación: Formación de cetonas o ácidos carboxílicos.
Reducción: Formación de alcoholes o aminas.
Sustitución: Formación de derivados de pirrolizina sustituidos.
Aplicaciones Científicas De Investigación
La 1,2,7,7a-tetrahidro-3H-pirrolizin-3-ona tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas complejas.
Biología: Se estudia por sus propiedades insecticidas y sus efectos sobre el desarrollo embrionario en los peces.
Industria: Se utiliza en el desarrollo de bioinsecticidas y herbicidas.
Mecanismo De Acción
El mecanismo de acción de la 1,2,7,7a-tetrahidro-3H-pirrolizin-3-ona implica su interacción con objetivos biológicos, lo que lleva a sus efectos insecticidas y herbicidas. El compuesto afecta el desarrollo embrionario de los peces y exhibe una baja actividad herbicida contra las plántulas de trigo y arroz. Los objetivos moleculares exactos y las vías involucradas en estos efectos aún se están investigando .
Comparación Con Compuestos Similares
Compuestos similares:
- 5,6,7,7a-Tetrahidro-3H-pirrolizin-3-ona
- 5,6,7,7a-Tetrahidro-3H-pirrolizin-7a-ol-3-ona
Comparación: La 1,2,7,7a-tetrahidro-3H-pirrolizin-3-ona es única debido a su estructura específica y actividad biológica. En comparación con compuestos similares como la 5,6,7,7a-tetrahidro-3H-pirrolizin-3-ona y la 5,6,7,7a-tetrahidro-3H-pirrolizin-7a-ol-3-ona, exhibe propiedades insecticidas distintas y efectos sobre el desarrollo embrionario. Estas diferencias resaltan su potencial para aplicaciones específicas en el desarrollo de bioinsecticidas y otras áreas de investigación científica .
Propiedades
IUPAC Name |
1,2,7,8-tetrahydropyrrolizin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO/c9-7-4-3-6-2-1-5-8(6)7/h1,5-6H,2-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJMJEDRUCJRJDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N2C1CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-{[(1E,2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]amino}-5-(3-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12046908.png)

![N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12046922.png)







![Tert-butyl 3-[5-amino-4-(aminocarbonyl)-1H-pyrazol-1-YL]pyrrolidine-1-carboxylate](/img/structure/B12046966.png)
![6-Amino-4-(2-methoxyphenyl)-1-phenyl-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B12046972.png)
![2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2-ethylphenyl)acetamide](/img/structure/B12046979.png)
![(5Z)-5-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylidene}-2-imino-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one](/img/structure/B12046983.png)
